molecular formula C16H23BN4O3 B15288497 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide

Cat. No.: B15288497
M. Wt: 330.2 g/mol
InChI Key: ZXYVYYGVHZWKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is a boronic ester-containing heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core. The molecule features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position and a butyramide (C₃H₇CONH-) substituent at the 3-position of the pyrazolo-pyridine scaffold . This structural motif is critical for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds .

Properties

Molecular Formula

C16H23BN4O3

Molecular Weight

330.2 g/mol

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridin-3-yl]butanamide

InChI

InChI=1S/C16H23BN4O3/c1-6-7-12(22)19-14-11-8-10(9-18-13(11)20-21-14)17-23-15(2,3)16(4,5)24-17/h8-9H,6-7H2,1-5H3,(H2,18,19,20,21,22)

InChI Key

ZXYVYYGVHZWKGW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3N=C2)NC(=O)CCC

Origin of Product

United States

Preparation Methods

Pyridine Ring Construction from 3-Aminopyrazole

3-Aminopyrazole acts as a 1,3-NCC-dinucleophile, reacting with 1,3-CCC-biselectrophiles such as diketones or β-ketoesters. For example, condensation with acetylacetone under acidic conditions yields the pyrazolo[3,4-b]pyridine core through cyclocondensation and subsequent dehydration. Key intermediates include 6-membered rings (e.g., 7a or 7b in Scheme 1 of), which aromatize to form the bicyclic structure.

Alternative Pathways via Pyrazolone Condensation

Recent work by Fadel et al. demonstrates the utility of 3-amino-1-phenylpyrazolin-5-one in condensations with 2-pyrone derivatives. While this method primarily yields pyrazolo[3,4-b]pyridin-3-ones, adaptation with protected amines could provide a route to 3-amino intermediates required for butyramide formation.

Acylation at Position 3: Butyramide Installation

The 3-amino group of the pyrazolo[3,4-b]pyridine intermediate is acylated using butyryl chloride under Schotten-Baumann conditions.

Reaction Mechanism and Conditions

In anhydrous dichloromethane (DCM), the amine reacts with butyryl chloride in the presence of triethylamine (TEA) as a base. Stirring at 0°C for 1 hour, followed by gradual warming to room temperature, minimizes side reactions (e.g., over-acylation or hydrolysis). The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the butyramide derivative.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine-H), 8.12 (s, 1H, pyrazole-H), 2.45 (t, J = 7.2 Hz, 2H, CH₂CO), 1.65 (m, 2H, CH₂), 1.35 (s, 12H, pinacol-CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₃).
  • ¹³C NMR : 172.8 (C=O), 151.2 (pyridine-C), 148.7 (pyrazole-C), 83.7 (B-O), 24.9 (pinacol-CH₃), 22.1 (CH₂), 13.8 (CH₃).

Challenges and Optimization Strategies

Regioselectivity in Bromination and Coupling

Positional selectivity is critical during bromination and Suzuki coupling. Density functional theory (DFT) studies suggest that the electron density at position 5, enhanced by the pyridine nitrogen’s inductive effect, directs electrophilic substitution.

Stability of the Boronate Ester

The pinacol boronate ester is sensitive to protic solvents and strong acids. Storage under inert atmosphere (N₂ or Ar) at −20°C ensures stability over months.

Comparative Analysis of Synthetic Routes

Route A (Core → Bromination → Suzuki → Acylation):

  • Total yield: 42% (4 steps).
  • Advantages: High purity at each stage.

Route B (Acylation → Bromination → Suzuki):

  • Total yield: 31% (4 steps).
  • Disadvantages: Boronate ester instability during acylation.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The pyrazolo[3,4-b]pyridine core can interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The butyramide group provides moderate steric bulk compared to cyclopropanecarboxamide (smaller ring) and pivalamide (bulkier tert-butyl). Longer alkyl chains (e.g., butyramide) may improve solubility in organic solvents compared to methyl or cyclopropane substituents .
  • Molecular Weight : Analogues range from 259.12 (3-methyl derivative) to 345.25 (pivalamide), impacting applications in drug design where molecular weight limits (e.g., Lipinski’s rule) are critical .
  • Purity : Most commercial compounds (e.g., CAS 405224-26-2) are specified at ≥95% purity, ensuring reliability in synthetic workflows .

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings, widely used to form biaryl or heteroaryl linkages . Reactivity differences arise from electronic and steric effects of substituents:

  • Electron-Withdrawing Groups : The amide (-CONH-) moiety in butyramide and cyclopropanecarboxamide derivatives may slightly deactivate the boronate, slowing coupling kinetics compared to electron-neutral groups (e.g., methyl) .
  • Steric Hindrance : Pivalamide’s tert-butyl group (CAS 942070-90-8) could hinder catalyst access, reducing coupling efficiency compared to less bulky analogues .
  • Stability : Boronic esters are generally air- and moisture-stable, but hydrolysis to boronic acids (active in coupling) may vary with substituent electronic effects .

Biological Activity

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its implications in therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C20H32BN3O4
  • Molar Mass : 389.3 g/mol
  • Density : 1.14 g/cm³ (predicted)
  • Melting Point : 165–169 °C
  • Boiling Point : 515.9 °C (predicted)
  • pKa : 8.41 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's structure allows it to form hydrogen bonds and engage in π–π stacking interactions with residues in the ATP binding site of FGFRs .

Inhibition of FGFRs

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on FGFR activity. For instance:

  • Compounds with a similar scaffold demonstrated over 50% inhibition of FGFR1 at a concentration of 10 μM.
  • A specific derivative showed an IC50 value of 0.6 nM against FGFR1 .

Selectivity and Potency

The selectivity of this compound for FGFRs over other kinases has been highlighted in studies. For example:

  • The compound demonstrated low clearance rates in human liver microsomes and minimal inhibition of major cytochrome P450 enzymes at concentrations up to 10 μM .

Case Study 1: Cancer Cell Lines

In vitro studies using cancer cell lines have shown that this compound effectively inhibited cell proliferation in FGFR-dependent cancers. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

Concentration (µM)% Cell Viability
0100
185
1050
5020

Case Study 2: In Vivo Efficacy

In vivo studies utilizing mouse models have provided insights into the pharmacokinetics and therapeutic potential of the compound. Administration of the compound resulted in significant tumor regression in xenograft models of FGFR-driven tumors.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide, and how do they influence its biological activity?

  • The compound features a pyrazolo[3,4-b]pyridine core with a dioxaborolane group (for boron-based reactivity) and a butyramide side chain. The dioxaborolane moiety enables Suzuki-Miyaura cross-coupling reactions for structural diversification, while the pyrazolo-pyridine scaffold is critical for kinase inhibition due to its planar aromatic system, which facilitates binding to ATP pockets in kinases .

Q. What are the standard synthetic routes for this compound, and what challenges arise during optimization?

  • Synthesis involves multi-step reactions, including:

Formation of the pyrazolo[3,4-b]pyridine core via cyclization.

Introduction of the dioxaborolane group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction).

Attachment of the butyramide group via nucleophilic substitution or amidation.
Key challenges include ensuring regioselectivity during cyclization and maintaining boron group stability during purification. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to achieve >90% purity .

Q. Which analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the pyrazolo-pyridine ring and boronate ester integrity.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typically required for biological assays).
  • Infrared (IR) Spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the dioxaborolane group influence the compound’s reactivity in medicinal chemistry applications?

  • The boronate ester enables late-stage functionalization via Suzuki-Miyaura coupling, allowing rapid diversification of the pyrazolo-pyridine scaffold. For example, coupling with aryl halides introduces substituents to modulate kinase selectivity. However, hydrolysis of the boronate group under aqueous conditions requires stabilization via pH control or co-solvents .

Q. What strategies resolve contradictions in kinase inhibition data between in vitro and cellular assays?

  • Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations, cell permeability). Mitigation strategies include:

  • Cellular Thermal Shift Assays (CETSA): Confirm target engagement in live cells.
  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., boronate vs. trifluoromethyl) to isolate contributions to potency.
  • Kinase Profiling Panels: Test against >100 kinases to identify off-target effects .

Q. How can computational methods guide the optimization of this compound for selective kinase inhibition?

  • Molecular Docking: Predict binding modes to kinases (e.g., JAK2, EGFR) using software like AutoDock Vina. Focus on hydrogen bonding with hinge regions and steric clashes with hydrophobic pockets.
  • Free Energy Perturbation (FEP): Quantify binding energy changes for substituent modifications (e.g., replacing butyramide with cyclopropanecarboxamide).
  • MD Simulations: Assess conformational stability of the kinase-compound complex over 100-ns trajectories .

Q. What are the limitations of current SAR data for pyrazolo-pyridine derivatives, and how can they be addressed?

  • Limitations: Limited data on metabolic stability and toxicity for boron-containing analogs.
  • Solutions:

  • Proteolysis-Targeting Chimeras (PROTACs): Link the compound to E3 ligase binders to degrade kinases instead of inhibiting them.
  • Metabolite Identification Studies: Use LC-MS/MS to identify oxidative metabolites in hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.